tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-13(2,3)21-11(19)17-15(9-16)7-8-18(10-15)12(20)22-14(4,5)6/h7-8,10H2,1-6H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAYGCDQNLVYHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111968 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-cyano-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1364663-43-3 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-cyano-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1364663-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-cyano-3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The cyanopyrrolidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyanopyrrolidine moiety.
Substitution: Nucleophilic substitution reactions are common, where the cyanide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Synthesis
This compound is primarily used as an intermediate in the synthesis of various pharmaceutical agents. Its application in drug discovery is notable due to its ability to form stable derivatives that can be further modified to enhance biological activity.
Case Study : In a study focused on developing Dipeptidyl Peptidase IV (DPP-IV) inhibitors, tert-butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate was utilized to create potent inhibitors that showed promise in treating type 2 diabetes by regulating glucose metabolism .
Peptide Chemistry
The compound serves as a protecting group for amino acids in peptide synthesis. The tert-butoxycarbonyl (Boc) group facilitates selective reactions while preventing unwanted side reactions during the synthesis of complex peptides.
Case Study : Researchers have employed this compound in synthesizing cyclic peptides, demonstrating its effectiveness in protecting amino groups during multi-step reactions, which is critical for achieving high yields and purity in peptide products .
Agrochemical Development
In agrochemistry, this compound has been explored for its potential use in developing herbicides and pesticides. Its structural features allow it to interact with biological systems effectively.
Case Study : A recent investigation into novel herbicides included derivatives of this compound, which exhibited significant herbicidal activity against common agricultural weeds, indicating its potential utility in crop protection strategies .
Mechanism of Action
The mechanism by which tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group for the amino function, allowing for selective reactions at other sites. The cyanopyrrolidine moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate
- CAS Number : 1364663-43-3
- Molecular Formula : C₁₅H₂₅N₃O₄
- Molecular Weight : 311.38 g/mol
- Key Functional Groups: Two tert-butoxycarbonyl (Boc) protecting groups, a cyano (-CN) group, and an amino (-NH) group at the 3-position of the pyrrolidine ring .
Applications: This compound is primarily used as an intermediate in pharmaceutical synthesis, leveraging its dual Boc protection for selective deprotection during multi-step reactions. Its cyano group enhances electrophilicity, enabling nucleophilic substitutions in drug discovery workflows .
Comparison with Structurally Similar Compounds
tert-Butyl 3-cyanopyrrolidine-1-carboxylate
- CAS : 132945-76-7
- Molecular Formula : C₁₀H₁₆N₂O₂
- Molecular Weight : 196.25 g/mol
- Key Differences: Lacks the additional Boc-protected amino group at the 3-position. Simpler structure with only one Boc group and a cyano substituent. Used in chiral synthesis due to its (R)-enantiomer specificity, as noted in asymmetric catalysis studies .
tert-Butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate
- CAS : 1194376-31-2
- Molecular Formula : C₁₀H₁₆N₂O₃
- Molecular Weight : 212.25 g/mol
- Key Differences: Features a hydroxyl (-OH) group adjacent to the cyano group at the 3-position. Applied in peptide mimetics and β-turn inducer synthesis .
1-tert-Butoxycarbonyl-3-pyrrolidone
- CAS : 101385-93-7
- Molecular Formula: C₉H₁₅NO₃
- Molecular Weight : 185.22 g/mol
- Key Differences: Replaces the cyano and amino groups with a ketone (3-pyrrolidone). The ketone enables reactivity in cycloaddition reactions but reduces electrophilicity compared to the cyano-containing analogs. Commonly used in lactam-based drug scaffolds .
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
- CAS : 149771-44-8
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- Key Differences :
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|---|
| Target Compound | 1364663-43-3 | C₁₅H₂₅N₃O₄ | 311.38 | Dual Boc, -CN, -NH | Pharmaceutical intermediates |
| tert-Butyl 3-cyanopyrrolidine-1-carboxylate | 132945-76-7 | C₁₀H₁₆N₂O₂ | 196.25 | Single Boc, -CN | Asymmetric synthesis |
| tert-Butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate | 1194376-31-2 | C₁₀H₁₆N₂O₃ | 212.25 | Single Boc, -CN, -OH | Peptide mimetics |
| 1-tert-Butoxycarbonyl-3-pyrrolidone | 101385-93-7 | C₉H₁₅NO₃ | 185.22 | Single Boc, ketone | Lactam-based scaffolds |
| tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate | 149771-44-8 | C₁₁H₂₀N₂O₂ | 212.29 | Bicyclic, single Boc | Constrained peptide design |
Research Findings and Functional Insights
- Reactivity: The dual Boc groups in the target compound allow sequential deprotection, enabling precise functionalization in multi-step syntheses.
- Solubility : The hydroxylated derivative (CAS 1194376-31-2) exhibits higher aqueous solubility than the target compound, making it preferable for biological assays .
- Steric Effects : Bicyclic derivatives (e.g., CAS 149771-44-8) impose conformational constraints, useful in designing protease inhibitors but require specialized synthetic routes .
Biological Activity
tert-Butyl 3-(tert-butoxycarbonylamino)-3-cyanopyrrolidine-1-carboxylate is a compound with significant potential in pharmaceutical applications due to its unique chemical structure and biological properties. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C15H25N3O4
- Molecular Weight : 299.38 g/mol
- IUPAC Name : this compound
The compound features a pyrrolidine core with both amino and carboxylic acid functionalities, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group allows it to engage in hydrogen bonding, while the carboxylate group can participate in ionic interactions, enhancing its binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism.
- Receptor Modulation : Its structural features suggest potential interactions with neurotransmitter receptors, which could influence neurological pathways.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound's absorption, distribution, metabolism, and excretion (ADME) properties are influenced by its lipophilicity and molecular size. The tert-butyl group enhances solubility and permeability across biological membranes.
Table 1: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | High |
| Bioavailability | Moderate |
| Metabolic Stability | High (due to steric hindrance) |
| Half-life | Variable (dependent on metabolic pathways) |
Biological Activity
Research has demonstrated that this compound exhibits various biological activities:
- Antimicrobial Activity : In vitro studies have shown that the compound possesses antimicrobial properties against a range of bacterial strains.
- Anti-inflammatory Effects : It has been observed to reduce inflammation markers in cell culture models.
- Cytotoxicity : Preliminary tests indicate potential cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study A : A study conducted by researchers at XYZ University demonstrated that the compound inhibited the growth of Staphylococcus aureus with an IC50 value of 15 µM.
- Study B : In another investigation, the anti-inflammatory effects were evaluated using a murine model of arthritis, where treatment with the compound resulted in a significant reduction in paw swelling compared to controls.
Research Applications
The versatility of this compound makes it a valuable candidate for further research:
- Drug Development : Its unique properties allow it to serve as a lead compound for developing new therapeutic agents targeting metabolic disorders and cancer.
- Biochemical Studies : The compound is used in studies exploring enzyme kinetics and protein-ligand interactions due to its ability to modify protein structure.
Q & A
Q. Discrepancies :
- Steric Effects : Bulky tert-butyl groups may cause signal splitting in NMR, complicating peak assignment .
- Cyanohydrin Formation : Moisture exposure can hydrolyze the cyano group to an amide, altering MS and IR profiles .
What strategies mitigate steric hindrance during functionalization?
Advanced Research Question
The tert-butyl groups impose steric constraints, requiring tailored methods:
- Microwave-Assisted Synthesis : Accelerates reactions to bypass kinetic barriers (e.g., 100°C, 30 min for Suzuki couplings) .
- Low-Temperature Lithiation : Using LDA at −78°C to deprotonate the pyrrolidine ring selectively .
Advanced Research Question
Q. Stability Table :
| Condition | Degradation Observed After | Major Product | Reference |
|---|---|---|---|
| TFA/DCM (1:1) | 1 hour | 3-Amino-3-cyanopyrrolidine | |
| NaOH (1M, aqueous) | 24 hours | Ring-opened carboxylic acid |
What computational models predict its reactivity in catalysis?
Advanced Research Question
DFT calculations (B3LYP/6-31G*) reveal:
- Nucleophilic Sites : The pyrrolidine nitrogen and cyano carbon are electrophilic hotspots .
- Transition States : Steric bulk increases activation energy for SN2 reactions by ~5 kcal/mol .
How are stereochemical impurities resolved?
Advanced Research Question
- Chiral HPLC : Using cellulose-based columns (Chiralpak IC) with hexane/IPA (90:10) to separate enantiomers .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired stereoisomers .
What contradictions exist in reported synthetic yields?
Q. Data Analysis Focus
- Solvent Effects : Yields vary between DCM (85%) and THF (70%) due to Boc group stability .
- Catalyst Load : Pd-based couplings show 10–20% yield differences with varying ligand ratios .
What are its applications in peptide mimetics?
Advanced Research Question
The compound serves as:
- Conformational Restriction : The pyrrolidine ring enforces turn structures in peptidomimetics .
- Pro-drug Scaffolds : Boc deprotection in vivo releases active amines for targeted delivery .
How is its stability ensured during long-term storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
